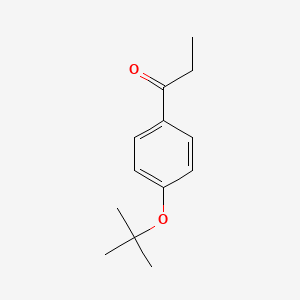

1-(4-Tert-butoxy-phenyl)-propan-1-one

Description

BenchChem offers high-quality 1-(4-Tert-butoxy-phenyl)-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butoxy-phenyl)-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |

InChI |

InChI=1S/C13H18O2/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

SBLXUSILISHJEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(4-Tert-Butoxy-Phenyl)-Propan-1-One

The following technical guide provides an in-depth analysis of 1-(4-Tert-butoxy-phenyl)-propan-1-one , a specialized organic intermediate.

Executive Summary

1-(4-Tert-butoxy-phenyl)-propan-1-one (also known as p-tert-butoxypropiophenone) is a specific aromatic ketone derivative characterized by a para-substituted tert-butoxy group. While less commoditized than its alkyl analogues (e.g., p-tert-butylpropiophenone), this compound serves as a critical intermediate in the synthesis of advanced photoinitiators (specifically cationic sulfonium salts) and pharmaceutical pharmacophores. Its unique structural combination of an electron-donating ether group and a reactive propiophenone core makes it a valuable building block for regioselective functionalization.

Part 1: Chemical Identity & CAS Verification

Nomenclature & Classification

-

IUPAC Name: 1-[4-(2-methylpropan-2-yl)oxyphenyl]propan-1-one

-

Common Name: p-tert-Butoxypropiophenone; 4'-tert-Butoxypropiophenone

-

Chemical Formula:

[1] -

Molecular Weight: 206.28 g/mol [1]

-

SMILES: CCC(=O)c1ccc(OC(C)(C)C)cc1

CAS Registry Status

Critical Note on CAS Identification: Unlike its common analogues, 1-(4-Tert-butoxy-phenyl)-propan-1-one does not have a widely indexed Chemical Abstracts Service (CAS) number in public commercial databases. It is frequently synthesized in situ or as a custom research chemical. Researchers must distinguish it from the following structurally similar compounds to avoid identification errors:

| Compound Name | Structure Difference | CAS Number |

| Target: 1-(4-Tert-butoxy-phenyl)-propan-1-one | Tert-butoxy (-OtBu) + Propionyl | Not Listed / Proprietary |

| 4'-tert-Butylpropiophenone | Tert-butyl (-tBu) + Propionyl | 71209-71-7 |

| 1-(4-Butoxyphenyl)propan-1-one | n-Butoxy (-OnBu) + Propionyl | 5736-90-3 |

| 4'-tert-Butoxyacetophenone | Tert-butoxy (-OtBu) + Acetyl | 4074-63-9 |

-

Guidance: If sourcing commercially, request a Certificate of Analysis (CoA) verifying the NMR structure rather than relying solely on a CAS match, as vendors may mislabel analogues.

Part 2: Physicochemical Profile

The following properties are predicted based on Structure-Property Relationships (SPR) with the homologous series (acetophenone

| Property | Value / Range | Experimental Context |

| Physical State | Low-melting Solid or Viscous Oil | Likely solidifies upon refrigeration; oil at RT due to ether flexibility. |

| Melting Point | 35°C – 45°C (Predicted) | Slightly higher than n-butoxy analogue due to steric bulk. |

| Boiling Point | ~290°C – 300°C (at 760 mmHg) | High BP requires high-vacuum distillation for purification. |

| Density | ~1.02 – 1.05 g/cm³ | Typical for oxygenated aromatic ketones. |

| Solubility | Lipophilic | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water. |

| Flash Point | >110°C | Closed Cup (Predicted). |

Part 3: Synthetic Pathways

The synthesis of 1-(4-Tert-butoxy-phenyl)-propan-1-one requires careful control to prevent the cleavage of the acid-sensitive tert-butyl ether group. Two primary routes are viable.

Route A: Friedel-Crafts Acylation (Recommended)

This route uses tert-butoxybenzene as the starting material. The reaction must be performed under mild conditions to avoid dealkylation.

Reagents:

-

Substrate: Tert-butoxybenzene (CAS 6669-13-2)

-

Acylating Agent: Propionyl Chloride (CAS 79-03-8)

-

Catalyst: Zinc Chloride (

) or mild Lewis Acid (avoid

Protocol Logic:

-

Step 1: Dissolve tert-butoxybenzene in DCM at 0°C.

-

Step 2: Add Propionyl Chloride (1.1 equiv).

-

Step 3: Slowly add the Lewis Acid catalyst. The tert-butoxy group is para-directing, favoring the 4-position.

-

Step 4: Quench with ice water immediately upon completion to prevent acid-catalyzed ether cleavage.

Route B: Etherification of 4-Hydroxypropiophenone

This route installs the tert-butyl group onto the pre-formed ketone.

Reagents:

-

Substrate: 4-Hydroxypropiophenone (CAS 70-70-2)

-

Alkylation Agent: Isobutylene gas (or tert-Butyl 2,2,2-trichloroacetimidate for lab scale).

-

Catalyst: Sulfuric acid (catalytic amount).

Protocol Logic:

-

Step 1: Pressurize a reactor with isobutylene gas containing 4-hydroxypropiophenone dissolved in DCM.

-

Step 2: Add catalytic

. -

Step 3: Stir at room temperature. The phenolic hydroxyl attacks the carbocation generated from isobutylene.

Synthesis Workflow Diagram

Caption: Figure 1. Dual synthetic pathways for 1-(4-Tert-butoxy-phenyl)-propan-1-one illustrating the Acylation (Blue) and Etherification (Red) routes.

Part 4: Applications in R&D

Cationic Photoinitiator Precursor

The primary utility of this compound lies in the synthesis of Sulfonium Salt Photoinitiators used in UV-curing lithography and photoresists.

-

Mechanism: The propiophenone core undergoes bromination at the alpha-position, followed by reaction with a sulfide to form the sulfonium cation.

-

Advantage: The tert-butoxy group acts as a solubility enhancer and an electron donor, shifting the UV absorption maximum (

) to longer wavelengths compared to unsubstituted analogues.

Pharmaceutical Intermediate

Propiophenone derivatives are common scaffolds for:

-

Central Nervous System (CNS) Agents: Precursors for bupropion-like analogues.

-

Antifungal Agents: Synthesis of azole derivatives where the ketone is reduced to an alcohol.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

| Method | Characteristic Signal | Interpretation |

| 1H NMR (CDCl3) | Methyl group of propionyl chain. | |

| Diagnostic: Tert-butyl protons (singlet). | ||

| Methylene group adjacent to carbonyl. | ||

| Para-substituted aromatic ring pattern. | ||

| IR Spectroscopy | ~1680 cm⁻¹ | Strong Carbonyl (C=O) stretch. |

| ~1240 cm⁻¹ | Aryl-Alkyl Ether (C-O-C) stretch. | |

| Mass Spectrometry | m/z 206 [M]+ | Molecular ion peak. |

| m/z 150 [M - C4H8]+ | Loss of isobutylene (McLafferty rearrangement equivalent). |

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The tert-butyl ether is acid-sensitive; avoid storage near acidic fumes.

-

Spill Management: Absorb with inert material (vermiculite). Do not use water for cleanup if unreacted acid chlorides are present from synthesis.

References

-

Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Synthesis of Propiophenone Derivatives: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Photoinitiator Chemistry: Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.

-

Analogous Compound Data (4'-tert-Butylpropiophenone): PubChem CID 595281.

-

Analogous Compound Data (4'-tert-Butoxyacetophenone): PubChem CID 11084710.

Sources

4'-tert-butoxypropiophenone chemical structure and properties

This guide outlines the chemical structure, synthesis, properties, and applications of 4'-tert-butoxypropiophenone , a specialized aromatic ketone intermediate.

Advanced Intermediate for Medicinal Chemistry & Photo-Curing Systems

Executive Summary

4'-tert-butoxypropiophenone (also known as p-tert-butoxypropiophenone or 1-(4-(tert-butoxy)phenyl)propan-1-one) is a lipophilic aromatic ketone used primarily as a building block in organic synthesis.[1] Distinguished by the bulky tert-butoxy group at the para position, this molecule offers unique steric and electronic properties compared to its methoxy and ethoxy analogues. It serves as a critical intermediate in the development of lipophilic pharmaceutical candidates (particularly in diabetes and oncology pipelines) and as a precursor for Type II photoinitiators in polymer chemistry.

Chemical Identity & Structural Analysis

The molecule consists of a propiophenone core substituted with a tert-butoxy group at the 4-position. The bulky ether group increases lipophilicity and stability against oxidative metabolism compared to simple alkyl ethers.

| Attribute | Detail |

| IUPAC Name | 1-[4-(2-methyl-2-propanyl)oxyphenyl]propan-1-one |

| Common Name | 4'-tert-butoxypropiophenone |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| SMILES | CCC(=O)C1=CC=C(OC(C)(C)C)C=C1 |

| CAS Number | Not widely listed (Custom Synthesis Target) |

| Core Moiety | Propiophenone (Aromatic Ketone) |

| Functional Group | tert-Butyl ether (Sterically hindered, acid-labile) |

Structural Diagram Description

-

Aromatic Ring: Central benzene ring.

-

C-1 Position: Attached to a propionyl group (–C(=O)CH₂CH₃).

-

C-4 Position: Attached to a tert-butoxy group (–O–C(CH₃)₃).

-

Electronic Effect: The tert-butoxy group is a strong electron-donating group (EDG) by resonance, activating the ring but providing significant steric bulk.

Physicochemical Properties

Note: Data below are predicted based on structure-property relationships (SPR) of homologous alkoxypropiophenones.

| Property | Value (Predicted/Experimental) | Context |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for para-alkoxy propiophenones.[1][2] |

| Melting Point | 35°C – 45°C | Bulky group disrupts crystal packing relative to methoxy. |

| Boiling Point | ~290°C (at 760 mmHg) | High due to molecular weight. |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic due to t-butyl and propyl chains. |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Hydrophobic nature requires organic solvents. |

| Flash Point | >110°C | Estimated; handle as combustible. |

Synthesis & Manufacturing Protocols

Synthesizing 4'-tert-butoxypropiophenone requires bypassing the acid-sensitivity of the tert-butyl ether. Standard Friedel-Crafts acylation using AlCl₃ often leads to cleavage of the ether. Therefore, the Alkylation of 4-Hydroxypropiophenone is the preferred route.

Protocol: Acid-Catalyzed Addition of Isobutylene

This method utilizes the reaction between 4-hydroxypropiophenone and isobutylene gas (or a precursor) under mild acidic conditions to install the tert-butyl group.

Reagents:

-

4-Hydroxypropiophenone (1.0 eq)

-

Isobutylene gas (Excess) or tert-Butyl 2,2,2-trichloroacetimidate (for lab scale)

-

Catalyst: Sulfuric acid (cat.) or Amberlyst-15

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Preparation: Dissolve 4-hydroxypropiophenone (15.0 g, 0.1 mol) in DCM (150 mL) in a pressure-rated vessel.

-

Catalyst Addition: Add catalytic concentrated H₂SO₄ (0.5 mL) or Amberlyst-15 beads (1.0 g).

-

Alkylation: Cool the mixture to 0°C. Bubble Isobutylene gas into the solution until saturation, or add liquid isobutylene if using a sealed autoclave.

-

Reaction: Seal the vessel and stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

-

Quench: Carefully vent excess gas. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Synthesis Pathway Diagram (DOT)

Caption: Acid-catalyzed alkylation of 4-hydroxypropiophenone with isobutylene to form the target ether.

Applications in Drug Development

4'-tert-butoxypropiophenone acts as a versatile scaffold in medicinal chemistry.

A. Lipophilic Bioisostere

In drug design, replacing a methoxy or ethoxy group with a tert-butoxy group significantly alters the metabolic profile.

-

Metabolic Stability: The tert-butyl group prevents O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for methoxy-arenes.

-

Lipophilicity: Increases membrane permeability for CNS-targeted drugs.

B. Precursor for SGLT2 Inhibitor Analogues

The propiophenone core is a known precursor for forming the diarylmethane scaffold found in SGLT2 inhibitors (e.g., Dapagliflozin).

-

Mechanism: The ketone is reduced to a methylene bridge or reacted with aryl-lithium species to form the characteristic C-glycoside pharmacophore.

-

Differentiation: The tert-butoxy variant creates novel IP space and alters the binding affinity in the SGLT2 hydrophobic pocket.

C. Photoinitiator Synthesis

Upon alpha-hydroxylation or alpha-amino alkylation, this molecule converts into Type II photoinitiators used in UV-curable coatings. The tert-butoxy group improves solubility in non-polar monomer formulations.

Analytical Characterization

To validate the synthesis of 4'-tert-butoxypropiophenone, the following spectral data should be obtained.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | Methyl of propionyl group. |

| δ 1.42 (s, 9H) | Diagnostic: tert-Butyl group (Strong Singlet). | |

| δ 2.95 (q, 2H) | Methylene of propionyl group. | |

| δ 7.05 (d, 2H) | Aromatic protons ortho to ether. | |

| δ 7.92 (d, 2H) | Aromatic protons ortho to ketone. | |

| IR Spectroscopy | 1680 cm⁻¹ | C=O stretching (Aromatic Ketone). |

| 1240 cm⁻¹ | C-O-C stretching (Aryl Ether). | |

| 2970 cm⁻¹ | C-H stretching (Aliphatic). | |

| Mass Spectrometry | m/z 206 [M]⁺ | Molecular ion. |

| m/z 150 [M - C₄H₈]⁺ | Loss of isobutylene (McLafferty-like rearrangement). |

Safety & Handling (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Ether synthesis).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.[7] (Reference for stability of tert-butyl aryl ethers).

-

PubChem Compound Summary. (2024). 4'-Hydroxypropiophenone (Precursor). National Center for Biotechnology Information. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley-Interscience.

Sources

- 1. CAS 98-54-4: 4-tert-Butylphenol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 4. aksci.com [aksci.com]

- 5. chemos.de [chemos.de]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-tert-butylphenyl)-1-propanone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-tert-butylphenyl)-1-propanone, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document will delve into its chemical identity, reliable sourcing, synthesis methodologies, analytical characterization, and crucial safety protocols, offering a well-rounded resource for its practical application.

Chemical Identity and Properties

1-(4-tert-butylphenyl)-1-propanone, also known as 4'-tert-butylpropiophenone, is an aromatic ketone. The presence of the tert-butyl group on the phenyl ring and the propanone side chain makes it a versatile building block in organic synthesis.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one[1] |

| Synonyms | 4'-tert-butylpropiophenone, p-tert-butylpropiophenone |

| CAS Number | 71209-71-7[1] |

| Molecular Formula | C13H18O[1] |

| Molecular Weight | 190.28 g/mol [1] |

Physicochemical Properties:

| Property | Value |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid |

| Purity | Typically >95.0% (GC) |

Sourcing and Procurement

Identifying a reliable supplier is a critical first step in any research or development project. For 1-(4-tert-butylphenyl)-1-propanone, several chemical suppliers offer various grades and quantities.

Table of Potential Suppliers:

| Supplier | Website | Notes |

| Tokyo Chemical Industry (TCI) | Offers the compound with >95.0% purity as determined by GC. | |

| ChemicalBook | Lists multiple suppliers and provides a platform for price comparison. | |

| Synquest Labs | Provides the compound under the synonym 4'-(tert-Butyl)propiophenone. | |

| BLDpharm | Lists the compound with its CAS number. | |

| Santa Cruz Biotechnology | Offers the compound for research purposes. |

Pricing:

The price for 1-(4-tert-butylphenyl)-1-propanone can vary based on the supplier, purity, and quantity ordered. For small research quantities, prices can range from approximately $50 to $200 per gram. For bulk quantities, it is advisable to contact the suppliers directly to request a quote.

Synthesis Methodology: Friedel-Crafts Acylation

The most common and industrially scalable method for the synthesis of 1-(4-tert-butylphenyl)-1-propanone is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of tert-butylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5]

The tert-butyl group is an ortho-, para-directing group, and due to steric hindrance from the bulky tert-butyl group, the para-substituted product is the major isomer formed.

Caption: Synthetic pathway for 1-(4-tert-butylphenyl)-1-propanone via Friedel-Crafts acylation.

Detailed Experimental Protocol:

Materials:

-

tert-Butylbenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of propanoyl chloride is complete, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-tert-butylphenyl)-1-propanone.

Applications in Research and Drug Development

While specific blockbuster drugs containing the 1-(4-tert-butylphenyl)-1-propanone moiety are not prevalent, its structural motifs are of interest in medicinal chemistry. The tert-butyl group can enhance lipophilicity and metabolic stability of a drug molecule.[6] Ketone-containing compounds are also valuable precursors for the synthesis of more complex heterocyclic structures with potential biological activity.

Potential Areas of Application:

-

Antioxidant and Anti-inflammatory Agents: Phenolic compounds with tert-butyl groups have been investigated for their antioxidant properties.[6] Derivatives of 1-(4-tert-butylphenyl)-1-propanone could be explored for similar activities.

-

Anticancer Research: The cytotoxic effects of some chalcones and other derivatives synthesized from substituted acetophenones suggest that similar derivatives of 1-(4-tert-butylphenyl)-1-propanone could be of interest in oncology research.[7]

-

Antimicrobial Agents: The core structure can be modified to synthesize various heterocyclic compounds which are known to exhibit a wide range of antimicrobial activities.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of 1-(4-tert-butylphenyl)-1-propanone.

Caption: A typical analytical workflow for the characterization of 1-(4-tert-butylphenyl)-1-propanone.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A reverse-phase method is typically employed.[8]

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape.[8] A typical starting point could be a 50:50 mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ketone shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying volatile impurities.

Experimental Protocol:

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to ensure the elution of all components.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

MS Detector: Electron Ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.28 m/z) and characteristic fragment ions.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals would include those for the ethyl group (a triplet and a quartet), the tert-butyl group (a singlet), and the aromatic protons (two doublets).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the tert-butyl group, the ethyl group, and the aromatic ring.

Safety and Handling

1-(4-tert-butylphenyl)-1-propanone is classified as a flammable liquid.[1] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, away from sources of ignition.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-tert-butylphenyl)-1-propanone is a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in a research and development setting. By following established protocols and adhering to strict safety guidelines, researchers can confidently utilize this compound to advance their scientific endeavors.

References

-

PubChem. 4'-(tert-Butyl)propiophenone. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 4'-(tert-Butyl)propiophenone. [Link]

-

Save My Exams. Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

-

PMC. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis. [Link]

-

MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

-

PMC. Pharmaceutical Properties and Phytochemical Profile of Extract Derived from Purple Leaf Graptophyllum pictum (L.) Griff. [Link]

Sources

- 1. 4'-(tert-Butyl)propiophenone | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]

Chemical synonyms for 1-(4-Tert-butoxy-phenyl)-propan-1-one

The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It prioritizes chemical logic, synthesis utility, and application mechanisms over generic descriptions.[1][2]

Synthesis, Nomenclature, and Application in Chemically Amplified Systems

Executive Summary & Identification

1-(4-Tert-butoxy-phenyl)-propan-1-one is a specialized aromatic ketone characterized by a para-substituted tert-butyl ether group. Unlike its alkyl analog (4'-tert-butylpropiophenone), the presence of the oxygen atom in the ether linkage imparts unique electronic properties, specifically acid-lability.[2]

This molecule serves as a critical intermediate in the synthesis of Chemically Amplified Resists (CARs) for Deep UV (DUV) lithography and as a building block in medicinal chemistry where a "masked" phenol is required to improve lipophilicity (LogP) during transport, which can be cleaved metabolically or chemically.[1][2]

Chemical Synonyms & Identifiers

The nomenclature for this compound varies by industry (Pharma vs. Polymer Chemistry). The table below consolidates valid synonyms to ensure precise procurement and database searching.

| Naming Convention | Primary Synonym / Identifier |

| IUPAC | 1-(4-tert-butoxyphenyl)propan-1-one |

| Common / Trade | 4'-tert-Butoxypropiophenone |

| Alternate Common | p-tert-Butoxypropiophenone |

| Structural Name | 1-[4-(1,1-dimethylethoxy)phenyl]-1-propanone |

| Functional Class | Aryl Alkyl Ketone / Phenolic Ether |

| SMILES | CCC(=O)C1=CC=C(OC(C)(C)C)C=C1 |

| InChI Key | Derivative of CAS 70-70-2 (Hydroxy precursor) |

Structural Analysis & Properties

The molecule consists of a propiophenone core masked with a tert-butyl group. The bulky tert-butyl group provides steric protection and significantly increases lipophilicity compared to the parent phenol.

Key Physicochemical Properties (Predicted)

-

Molecular Formula:

[1] -

LogP (Octanol/Water): ~3.8 (High lipophilicity facilitates membrane permeability).[1]

-

H-Bond Donor/Acceptor: 0 Donors / 2 Acceptors.

-

Reactivity: The ketone is stable; the tert-butyl ether is stable to base but highly labile to strong acids (

), cleaving to form 4-hydroxypropiophenone and isobutylene.

Synthesis & Manufacturing Protocols

Direct Friedel-Crafts acylation of tert-butoxybenzene is often low-yielding due to the lability of the ether bond in the presence of Lewis acids (

Reaction Pathway Diagram

The following diagram illustrates the synthesis logic, moving from the commercially available phenol to the target ether.[1][2]

Figure 1: Acid-catalyzed O-alkylation pathway using isobutylene gas as the alkylating agent to preserve the ketone functionality.

Experimental Protocol: Acid-Catalyzed O-Alkylation

Objective: Synthesize 4'-tert-butoxypropiophenone from 4-hydroxypropiophenone.

Reagents:

-

4-Hydroxypropiophenone (1.0 eq)

-

Isobutylene gas (Excess) OR tert-Butyl 2,2,2-trichloroacetimidate (for mild lab scale)

-

Sulfuric Acid (Cat.) or Amberlyst-15 (Solid acid)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: Charge a pressure-rated vessel (autoclave or heavy-walled glass) with 4-hydroxypropiophenone (15.0 g, 100 mmol) dissolved in DCM (150 mL).

-

Catalyst Addition: Add Amberlyst-15 beads (1.5 g) to the solution. Note: Solid acid is preferred to prevent polymerization of isobutylene.[1][2]

-

Alkylation: Cool the mixture to -10°C. Bubble Isobutylene gas into the solution until saturation, or condense liquid isobutylene (approx 200 mmol) into the vessel. Seal the vessel.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will have a higher

than the starting phenol. -

Workup: Filter off the Amberlyst beads. Wash the organic phase with saturated

(2 x 50 mL) to remove any trace acid. -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Application: Chemically Amplified Resists (Lithography)

The primary industrial utility of 1-(4-tert-butoxyphenyl)propan-1-one lies in its ability to act as a "solubility switch."

In DUV lithography, the tert-butyl group renders the molecule insoluble in aqueous base (developer).[2] Upon exposure to UV light, a Photo Acid Generator (PAG) releases a proton (

Solubility Switching Mechanism

This mechanism is self-validating: the reaction regenerates the proton, creating a "chemical amplification" cascade.[1][2]

Figure 2: The acid-catalyzed deprotection mechanism used in lithography. Note the regeneration of H+, which drives the chemical amplification.[1]

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

| Technique | Expected Signal | Mechanistic Explanation |

| IR Spectroscopy | ~1680 | Ketone carbonyl stretch. |

| IR Spectroscopy | Absence of ~3300 | Disappearance of the broad O-H stretch from the starting phenol confirms ether formation. |

| 1H NMR | The tert-butyl group protons. | |

| 1H NMR | Methylene protons adjacent to the carbonyl.[1][2] | |

| 1H NMR | AA'BB' pattern typical of para-substituted benzenes. |

References

-

Preparation of Alkyl Aryl Ethers. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical. (Standard reference for phenolic alkylation protocols).

-

Chemically Amplified Resists. Ito, H. (2005).[1][2] "Chemical amplification resists for microlithography." Advances in Polymer Science, 172, 37-245.[1][2]

-

Synthesis of 4-Hydroxypropiophenone (Precursor Data). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6271, 4'-Hydroxypropiophenone.[2] [Link]

-

Acid-Catalyzed Deprotection Mechanisms. Wallraff, G. M., & Hinsberg, W. D. (1999).[1][2] "Lithographic imaging techniques for the formation of nanoscopic features." Chemical Reviews, 99(7), 1801-1822.[1][2] [Link]

Sources

Methodological & Application

Application Note: Selective Friedel-Crafts Acylation of tert-Butoxybenzene with Propionyl Chloride

Abstract & Scope

This protocol details the regioselective synthesis of 1-(4-(tert-butoxy)phenyl)propan-1-one via the Friedel-Crafts acylation of tert-butoxybenzene with propionyl chloride.

The Critical Challenge: Unlike robust methyl ethers (anisole), the tert-butyl ether moiety is highly acid-labile. The tert-butyl carbocation is stable, making the ether prone to cleavage (dealkylation) in the presence of strong Lewis acids like Aluminum Chloride (

-

Protocol A (Standard): A low-temperature

method for high throughput, requiring strict stoichiometric control. -

Protocol B (High-Fidelity): A milder

-catalyzed approach to minimize dealkylation.

Mechanistic Insight & Reaction Pathway[1][2]

The Electrophilic Competition

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Regioselectivity: The tert-butoxy group is a strong ortho/para activator. However, the steric bulk of the tert-butyl group (

van der Waals radius) effectively blocks the ortho positions, driving selectivity >95% toward the para isomer. -

Chemo-instability (The Risk): The oxygen lone pair coordinates with the Lewis Acid. If the Lewis acidity is too high or temperature uncontrolled, the

bond cleaves, releasing the stable tert-butyl cation and generating the phenolic side product (4-hydroxypropiophenone).

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway highlighting the competition between productive acylation (green) and destructive dealkylation (red).

Experimental Protocols

Pre-Requisites & Safety

-

Moisture Sensitivity: All glassware must be flame-dried or oven-dried (

). Reagents must be anhydrous. -

Gas Evolution: The reaction generates HCl gas. A scrubber trap (NaOH solution) is mandatory.

-

Solvent: Dichloromethane (DCM) is preferred for solubility; Nitrobenzene is avoided due to high boiling point and workup difficulty.

Protocol A: Low-Temperature AlCl3 (Standard)

Best for: Small scale (<5g) where rapid conversion is prioritized over <5% yield loss.

Reagents:

-

tert-Butoxybenzene (1.0 equiv)

-

Propionyl Chloride (1.1 equiv)

- (Anhydrous, 1.1 equiv)[1]

-

DCM (Anhydrous, 5 mL/mmol)

Step-by-Step:

-

Catalyst Suspension: In a 3-neck round-bottom flask (RBF) under

, suspend -

Electrophile Formation: Add Propionyl Chloride dropwise over 10 minutes. Stir for 15 mins. The suspension will clarify as the acylium salt forms.

-

Substrate Addition (Critical): Dissolve tert-butoxybenzene in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temp

.-

Rationale: Adding substrate to the electrophile prevents high local concentrations of Lewis Acid reacting with the ether oxygen.

-

-

Reaction: Stir at

for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). Do not warm to Room Temp. -

Quench: Pour the cold reaction mixture slowly onto a mixture of Ice (50g) and conc. HCl (5 mL). Stir vigorously for 20 mins.

-

Workup: Separate organic layer.[1][2] Wash aq. layer with DCM (2x). Combine organics, wash with sat.

, then Brine. Dry over

Protocol B: FeCl3 Catalysis (High Fidelity)

Best for: High-value synthesis requiring maximum ether retention.

Reagents:

-

tert-Butoxybenzene (1.0 equiv)

-

Propionyl Chloride (1.2 equiv)

-

(Anhydrous, 1.2 equiv) or

-

DCM or Nitromethane

Step-by-Step:

-

Setup: Charge RBF with

and DCM under Argon. -

Addition: Add Propionyl Chloride at Room Temperature (RT). Stir 10 mins.

-

Reaction: Add tert-butoxybenzene slowly.

-

Thermal Control: Stir at RT (

) for 4-6 hours.-

Note:

is a milder Lewis acid than

-

-

Quench/Workup: Similar to Protocol A, but less exothermic.

Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | Protocol A ( | Protocol B ( |

| Conversion | >98% (2 hours) | 85-95% (6 hours) |

| Regioselectivity | >98% para | >99% para |

| Ether Cleavage | 5-10% (Risk High) | <2% (Risk Low) |

| Appearance | Pale yellow oil/solid | Off-white solid |

| Major Impurity | 4-Hydroxypropiophenone | Unreacted starting material |

Workflow Diagram

Figure 2: Operational workflow for the acylation process.

Analytical Validation

-

1H NMR (CDCl3): Look for the tert-butyl singlet (

ppm, 9H) and the ethyl group of the ketone (triplet -

Key Diagnostic: Disappearance of the tert-butyl peak indicates dealkylation. Appearance of a broad singlet at

ppm indicates phenol formation (

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Tran, P. H., et al. (2020).[1][3] "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids."[4] Arabian Journal of Chemistry. (Demonstrates

selectivity). -

Master Organic Chemistry. (2018). "Friedel-Crafts Acylation: Mechanism and Limitations." (Review of acylium ion stability).

-

TCI Chemicals. "Product Specification: tert-Butoxybenzene." (Physical properties and safety data).

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]

- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

Application Note: High-Efficiency Photoacid Generator Synthesis Using 1-(4-Tert-butoxy-phenyl)-propan-1-one

Abstract

This application note details the protocol for utilizing 1-(4-Tert-butoxy-phenyl)-propan-1-one as a critical precursor in the synthesis of high-performance sulfonium salt photoacid generators (PAGs). While the ketone itself possesses limited photoinitiating capability, its conversion into a triarylsulfonium salt unlocks its potential for chemically amplified photoresists (EUV/DUV lithography) and cationic polymerization of epoxides. The tert-butoxy moiety serves a dual function: enhancing solubility in organic formulations and acting as an acid-labile "solubility switch" during the post-exposure bake (PEB) process.

Chemical Rationale & Mechanism[1]

The Precursor: Structural Advantage

The molecule 1-(4-Tert-butoxy-phenyl)-propan-1-one (CAS: 57825-30-6) is selected not merely as a chromophore, but as a functional scaffold.

-

Chromophore (Aryl Ketone): The aromatic ketone structure provides the necessary UV absorption cross-section (typically

~250–300 nm). -

Functional Handle (t-Butoxy): Unlike simple alkyl chains, the electron-donating tert-butoxy group stabilizes the resulting sulfonium cation. Crucially, in lithographic applications, this group is acid-cleavable. Upon exposure to the photo-generated acid, it deprotects to form a phenol, drastically altering the polarity of the polymer matrix (Chemical Amplification).

The Transformation: Ketone to Sulfonium Cation

To function as a photoinitiator, the ketone must be converted into a sulfonium salt.[1][2] The most robust pathway involves the condensation of the activated ketone with a diaryl sulfoxide.

Mechanism of Action (Final PAG):

-

Photolysis: Upon UV irradiation, the C-S bond cleaves homolytically.

-

Acid Generation: The radical fragments abstract hydrogen from the solvent/resin, generating a superacid (e.g., Triflic acid, depending on the counter-ion).

-

Propagation: This acid initiates cationic ring-opening (epoxies) or deprotection (resists).

Figure 1: Transformation workflow from ketone precursor to active photoacid generator and subsequent catalytic action.[1][2][3][4][5][6][7][8]

Experimental Protocol: Synthesis of the Sulfonium Salt PAG

Objective: Synthesize (4-tert-butoxyphenyl)diphenylsulfonium triflate , a standard high-sensitivity PAG.

Materials Required

| Reagent | Purity/Grade | Role |

| 1-(4-Tert-butoxy-phenyl)-propan-1-one | >98% | Primary Precursor |

| Diphenyl Sulfoxide | >98% | Sulfur Source |

| Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) | Reagent Grade | Dehydrating Acid Catalyst |

| Potassium Triflate (KOTf) | >99% | Anion Exchange Salt |

| Dichloromethane (DCM) | HPLC Grade | Solvent |

| Diethyl Ether | Anhydrous | Precipitant |

Synthesis Procedure

Safety Warning: Eaton's reagent is highly corrosive. Perform all steps in a fume hood.

-

Condensation Reaction:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Diphenyl Sulfoxide (10 mmol, 2.02 g) in 15 mL of Eaton's Reagent .

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1-(4-Tert-butoxy-phenyl)-propan-1-one (10 mmol, ~2.06 g) dropwise over 15 minutes to control the exotherm.

-

Note: The solution will darken (deep amber/red) indicating the formation of the sulfonium cation.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

-

Quenching & Anion Exchange:

-

Pour the reaction mixture slowly into 100 mL of ice-cold water containing Potassium Triflate (12 mmol, 2.25 g).

-

Stir vigorously for 30 minutes. The sulfonium triflate salt will precipitate as an oil or sticky solid.

-

-

Extraction & Purification:

-

Extract the aqueous mixture with DCM (3 x 30 mL).

-

Wash the combined organic layers with distilled water (3 x 50 mL) to remove residual acid and inorganic salts.

-

Dry the organic layer over anhydrous Magnesium Sulfate (

). -

Concentrate the solution via rotary evaporation to ~10 mL.

-

Precipitate the final product by pouring the concentrate into 100 mL of cold Diethyl Ether .

-

Filter the white/off-white solid and dry under vacuum at 40°C for 12 hours.

-

Validation Criteria:

-

Yield: Expected >60%.

-

NMR (CDCl

Application Protocol: Cationic Photopolymerization[1][7]

Objective: Demonstrate the activity of the synthesized PAG in curing a cycloaliphatic epoxy resin (common in 3D printing and coatings).

Formulation

| Component | Weight % | Function |

| Cycloaliphatic Epoxide (e.g., UVR-6110) | 98.0% | Monomer Base |

| Synthesized Sulfonium PAG | 2.0% | Photoinitiator |

| Propylene Carbonate | (Trace) | Solvent for PAG (if solid) |

Curing Workflow

-

Dissolution: Dissolve the PAG in a minimal amount of propylene carbonate if it does not dissolve directly in the epoxy. Mix into the epoxy resin until homogenous.

-

Coating: Draw down the formulation onto a glass substrate using a wire-wound bar (target thickness: 20

m). -

Irradiation:

-

Light Source: Mercury arc lamp or 365 nm LED.

-

Dose: 200–500 mJ/cm².

-

-

Post-Exposure Bake (PEB):

-

Heat the sample at 80°C for 2 minutes.

-

Reasoning: Cationic polymerization is "dark-living." The thermal step accelerates the acid mobility and completes the cross-linking.

-

Validation: FTIR Analysis

Monitor the disappearance of the epoxide ring vibration band at ~790 cm⁻¹ or ~910 cm⁻¹.

-

% Conversion =

-

A conversion >85% indicates successful synthesis and initiation capability.

Chemical Amplification Pathway (Lithography Context)

If using this PAG in a photoresist (e.g., Polyhydroxystyrene-based), the tert-butoxy group on the PAG itself (or the polymer) plays a secondary role.

Figure 2: The chemical amplification cycle where the generated acid deprotects the t-butoxy group, changing solubility.

References

-

Crivello, J. V., & Lam, J. H. W. (1979). Complex Triarylsulfonium Salt Photoinitiators. I. The Identification, Characterization, and Syntheses of a New Class of Triarylsulfonium Salt Photoinitiators. Journal of Polymer Science: Polymer Chemistry Edition.

-

Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of Triarylsulfonium Salts. Journal of the American Chemical Society.

-

PubChem. (2023). Compound Summary: 1-(4-tert-butoxyphenyl)propan-1-one. National Library of Medicine.

-

Shirai, M., & Tsunooka, M. (1996). Photoacid and photobase generators: chemistry and applications to polymeric materials. Progress in Polymer Science.

Sources

- 1. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. data.epo.org [data.epo.org]

- 4. radtech.org [radtech.org]

- 5. US5705702A - Method for preparing triarylsulfonium salts - Google Patents [patents.google.com]

- 6. US8609889B2 - Photoacid generator, resist composition, and patterning process - Google Patents [patents.google.com]

- 7. WO2021042013A1 - Liquid, hybrid uv/vis radiation curable resin compositions for additive fabrication - Google Patents [patents.google.com]

- 8. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation of 4-Hydroxypropiophenone from 4-tert-Butoxypropiophenone

Abstract

This application note details the protocol for the chemoselective deprotection of 4-tert-butoxypropiophenone to yield 4-hydroxypropiophenone (CAS 70-70-2). While 4-hydroxypropiophenone is classically synthesized via Fries rearrangement, the deprotection route described here is critical for multi-step syntheses where the phenolic hydroxyl group requires protection as a tert-butyl ether during earlier alkylation or Grignard sequences. We present two validated methodologies: a mild Trifluoroacetic Acid (TFA) mediated hydrolysis and a rapid Titanium Tetrachloride (TiCl₄) Lewis-acid cleavage.

Introduction & Rationale

The tert-butyl ether is a robust protecting group for phenols, offering stability against basic hydrolysis, nucleophiles, and hydrides.[1] However, its removal requires specific acidic conditions.[2]

The transformation involves the cleavage of the

Target Product Profile:

-

Compound: 4-Hydroxypropiophenone (Paroxypropione)[6]

-

Application: Key intermediate for liquid crystals, antiseptics, and pharmaceutical agents (e.g., estrogen receptor modulators).[1]

-

Challenge: Ensuring complete deprotection without affecting the ketone functionality or inducing ring alkylation by the generated carbocation.

Mechanistic Insight

The reaction proceeds through protonation of the ether oxygen, followed by heterolytic bond cleavage.[5] The electron-withdrawing nature of the propiophenone carbonyl group (

Figure 1: Mechanistic pathway of acid-catalyzed tert-butyl ether cleavage via E1 elimination.

Experimental Protocols

Method A: TFA-Mediated Deprotection (Standard)

Best for: Routine synthesis, high functional group tolerance, and ease of workup.[1] Scale: 1.0 mmol to 100 mmol.

Reagents

-

Substrate: 4-tert-butoxypropiophenone (1.0 eq)

-

Solvent: Dichloromethane (DCM), HPLC Grade[1]

-

Reagent: Trifluoroacetic Acid (TFA)[7]

-

Scavenger (Optional): Thioanisole (Use if re-alkylation is observed, though rare with this substrate).[1]

Step-by-Step Protocol

-

Preparation: Dissolve 4-tert-butoxypropiophenone (1.0 g, 4.85 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add TFA (5 mL) dropwise over 5 minutes.

-

Note: A 1:1 ratio of DCM:TFA is standard for rapid cleavage.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C).

-

Monitoring: Check TLC after 1 hour. The reaction typically completes within 1–3 hours.

-

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TFA and DCM.

-

Redissolve the residue in Ethyl Acetate (20 mL).

-

Wash with saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid.

-

Wash with Brine (10 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 4:1) if necessary.

Method B: TiCl₄ Lewis Acid Cleavage (Fast/Rigorous)

Best for: Substrates resistant to TFA or when anhydrous conditions are strictly required. Safety Warning: TiCl₄ reacts violently with moisture.

Reagents

-

Substrate: 4-tert-butoxypropiophenone (1.0 eq)

-

Solvent: Anhydrous DCM

-

Reagent: Titanium(IV) chloride (1.0 M in DCM or neat)

Step-by-Step Protocol

-

Setup: Flame-dry a flask and purge with Nitrogen (

). Add substrate (1.0 eq) and anhydrous DCM (0.2 M concentration). -

Addition: Cool to 0°C. Add TiCl₄ (1.2 eq) dropwise via syringe. The solution may turn yellow/orange due to complexation with the ketone.

-

Reaction: Stir at 0°C for 15 minutes, then warm to RT for 30–60 minutes.

-

Quench: Pour the reaction mixture carefully into ice-cold 1M HCl. Stir vigorously until the layers separate.

-

Extraction: Extract with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.

Process Analytical Technology (PAT) & Validation

To ensure scientific integrity, the reaction must be validated using the following markers.

Quantitative Data Summary

| Parameter | Starting Material (Ether) | Product (Phenol) | Method of Detection |

| Appearance | White/Off-white solid | White crystalline powder | Visual |

| TLC (Hex/EtOAc 4:1) | UV (254 nm) | ||

| ¹H NMR (CDCl₃) | Singlet (9H) @ ~1.4 ppm | Absent (Singlet disappears) | 300/400 MHz NMR |

| ¹H NMR (CDCl₃) | Phenolic OH: Absent | Broad Singlet @ ~6.0–8.0 ppm | 300/400 MHz NMR |

| Melting Point | < 50°C (varies) | 148–151°C | Capillary MP |

Analytical Workflow

Figure 2: Process control workflow for monitoring deprotection progress.

Troubleshooting Guide

-

Incomplete Reaction: If SM persists after 4 hours in Method A, add 0.5 eq of fresh TFA or warm slightly to 35°C.

-

New Impurity (

> Product): Likely tert-butyl migration to the ring (rare with propiophenone). Use Method A with 2.0 eq Thioanisole scavenger. -

Low Yield: Ensure the quench in Method B is not too vigorous; phenols are water-soluble at high pH. Keep quench pH < 8.

Safety & Handling

-

TFA: Highly corrosive and volatile.[8] Causes severe skin burns. Handle in a fume hood.

-

TiCl₄: Releases HCl gas upon contact with moisture. Corrosive. Use strictly anhydrous techniques.

-

Isobutylene: The byproduct is a flammable gas. Ensure adequate ventilation.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1] John Wiley & Sons, 5th Edition.[1] (Standard reference for t-butyl ether cleavage conditions).

-

Cleavage of Ethers. Chemistry Steps. (Detailed mechanism of acid-catalyzed ether cleavage).

-

4'-Hydroxypropiophenone Product Data. Sigma-Aldrich. (Physical properties and spectral data for validation).

-

Mechanisms of TFA-mediated Deprotection. National Institutes of Health (PubMed). (Discussion of t-butyl cation scavenging).

-

Lewis Acid Cleavage Protocols. ResearchGate. (Comparison of TiCl4 vs other Lewis acids for ether cleavage).

Sources

- 1. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

1-(4-Tert-butoxy-phenyl)-propan-1-one as an intermediate in medicinal chemistry

Strategic Intermediates in Medicinal Chemistry

Executive Summary: The "Masked Phenol" Strategy

In the architecture of bioactive small molecules, the 1-(4-tert-butoxy-phenyl)-propan-1-one scaffold represents a critical "masked" intermediate. Unlike its methyl-ether analog (which requires harsh Lewis acids like BBr3 for deprotection) or the benzyl ether (requires hydrogenolysis, incompatible with unsaturated bonds/halogens), the tert-butyl ether offers a unique orthogonality: it is stable to basic, nucleophilic, and oxidative conditions but is cleanly cleaved by mild acid (e.g., TFA).

This application note details the synthesis and utilization of this intermediate, specifically focusing on its role as a precursor for 4-hydroxy-cathinone derivatives , monoamine transporter inhibitors , and phenolic aryl-alkyl scaffolds .

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 1-[4-(2-methylpropan-2-yl)oxy-phenyl]propan-1-one |

| Common Name | 4'-tert-Butoxypropiophenone |

| Core Scaffold | Propiophenone (Aryl Ketone) |

| Key Functionality | tert-Butyl Aryl Ether (Acid-Labile Protecting Group) |

| Precursor CAS | 70-70-2 (4'-Hydroxypropiophenone) |

| Molecular Weight | 206.28 g/mol |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Stability | Stable to base (NaOH, K2CO3); Labile to strong acid (TFA, HCl) |

Synthesis Protocol: The "Gold Standard" Lab Method

While industrial routes often employ isobutylene gas with acid catalysts, the Trichloroacetimidate Method is preferred in medicinal chemistry labs for its operational simplicity, high yield, and avoidance of gaseous reagents.

Objective

Synthesize 1-(4-tert-butoxy-phenyl)-propan-1-one from commercially available 4'-hydroxypropiophenone.

Reagents

-

Substrate: 4'-Hydroxypropiophenone (1.0 eq)

-

Reagent: tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq)

-

Catalyst: Boron trifluoride etherate (BF3·OEt2) (0.1 eq)

-

Solvent: Anhydrous Cyclohexane/DCM (2:1 ratio)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4'-hydroxypropiophenone (10 mmol, 1.50 g) in anhydrous Cyclohexane/DCM (20 mL).

-

Addition: Add tert-Butyl 2,2,2-trichloroacetimidate (20 mmol, 4.37 g) in one portion.

-

Catalysis: Cool the mixture to 0°C. Dropwise add BF3·OEt2 (1 mmol, ~125 µL). Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitoring by TLC (Hexane:EtOAc 8:1) should show the disappearance of the phenol (lower Rf) and appearance of the ether (high Rf).

-

Quench: Quench with solid NaHCO3 (1 g) and stir for 10 mins. Filter off the solids.

-

Purification: Concentrate the filtrate. The byproduct (trichloroacetamide) precipitates upon addition of cold hexanes. Filter again. Purify the crude oil via Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield: Expect 85-92% of a clear to pale yellow oil/low-melting solid.

Expert Insight: This method avoids the formation of C-alkylated byproducts common with Friedel-Crafts approaches. The tert-butyl group is installed after the ketone is already in place, ensuring regiospecificity.

Downstream Application: Alpha-Functionalization

The primary utility of this intermediate is the synthesis of beta-keto amines (cathinone analogs) where the phenol is temporarily masked to prevent side reactions (e.g., N-oxide formation or polymerization) and to improve blood-brain barrier (BBB) permeability during early screening, serving as a prodrug.

Protocol: Alpha-Bromination

-

Dissolution: Dissolve 1-(4-tert-butoxy-phenyl)-propan-1-one (5 mmol) in DCM (15 mL).

-

Bromination: Add a catalytic amount of HBr (acetic acid solution, 2 drops). Add Bromine (Br2, 5 mmol) dropwise at 0°C.

-

Note: The tert-butyl ether is relatively stable to Br2/DCM at 0°C, but avoid prolonged exposure or Lewis acids (FeBr3), which will deprotect it.

-

-

Workup: Wash with saturated NaHCO3 and Sodium Thiosulfate (to remove excess Br2). Dry over MgSO4.[1]

-

Product: 2-Bromo-1-(4-tert-butoxyphenyl)propan-1-one . Use immediately for amination.

Protocol: Amination (Synthesis of Bupropion Analogs)

-

Reaction: Dissolve the alpha-bromo ketone in NMP or THF.

-

Amine Addition: Add tert-butylamine (or desired amine) (3.0 eq) to scavenge HBr. Stir at RT for 4-12 hours.

-

Isolation: Dilute with water, extract with Ether. The product is the Amino-Ketone (Cathinone) .

-

Deprotection (Optional): To reveal the active phenolic metabolite, treat the final amine with TFA/DCM (1:1) for 1 hour at RT.

Strategic Logic & Pathway Visualization

The following diagram illustrates the "Orthogonal Protection" strategy. The tert-butyl group remains intact during basic/nucleophilic steps (Amination) but can be removed at the final stage.

Figure 1: Synthetic workflow transforming 4-hydroxypropiophenone into bioactive amino-ketones via the tert-butoxy intermediate. The dashed box indicates the window where the phenol is masked.

Analytical Parameters (QC)

For validation of the intermediate 1-(4-tert-butoxy-phenyl)-propan-1-one :

-

1H NMR (400 MHz, CDCl3):

-

δ 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O)

-

δ 7.05 (d, J=8.8 Hz, 2H, Ar-H ortho to O-tBu)

-

δ 2.95 (q, J=7.2 Hz, 2H, -CH2-)

-

δ 1.42 (s, 9H, t-Butyl)

-

δ 1.21 (t, J=7.2 Hz, 3H, -CH3)

-

Diagnostic: Disappearance of broad phenolic -OH singlet (~5-6 ppm); appearance of strong singlet at 1.42 ppm.

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN/Water (Gradient 50% -> 95%).

-

Retention Time: Significantly longer than 4-hydroxypropiophenone due to increased lipophilicity.

-

Safety & Handling

-

Peroxide Hazard: Although tert-butyl ethers are less prone to peroxide formation than secondary ethers (like diethyl ether), standard ether handling protocols apply. Test for peroxides if stored for >6 months.

-

Acid Sensitivity: Avoid inadvertent contact with strong acids (HCl vapors, acidic silica gel) during storage, as this will revert the compound to the phenol.

-

Flammability: Treat as a Class 3 Flammable Liquid.

References

- Protection Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Imidate Method: Armstrong, A., et al. (1988). "Tert-Butyl ethers: Preparation using tert-butyl trichloroacetimidate." Tetrahedron Letters, 29(20), 2483-2486.

-

Propiophenone Reactivity: Hyde, R. M., et al. (1973). "Electronic properties of the propiophenone system." Journal of Medicinal Chemistry, 16(11), 1305–1307.

-

Cathinone Synthesis: Rothman, R. B., et al. (2003). "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters." Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145.

Sources

Application Note: Chemoselective Grignard Addition to 4-tert-Butoxybenzonitrile

Abstract

This application note details the protocol for the chemoselective addition of Grignard reagents (R-MgX) to 4-tert-butoxybenzonitrile to synthesize 4-(tert-butoxy)aryl ketones . The procedure addresses the specific challenge of retaining the acid-labile tert-butyl ether protecting group during the imine hydrolysis step. By utilizing a controlled, buffered hydrolysis strategy, this protocol ensures high fidelity of the ether moiety while quantitatively converting the intermediate metallo-imine to the target ketone.

Introduction & Mechanistic Rationale

Benzonitriles are less electrophilic than aldehydes or ketones, often requiring elevated temperatures (reflux) to drive Grignard addition to completion. The reaction proceeds through a stable imine magnesium salt intermediate.

The critical phase of this synthesis is the workup. The tert-butoxy group is an acid-labile ether, susceptible to cleavage under the strong acidic conditions (e.g., 6M HCl, heat) typically used to hydrolyze imines. This protocol utilizes a mild, two-stage hydrolysis (Ammonium Chloride quench followed by dilute acid at ambient temperature) to decouple the imine hydrolysis kinetics from the ether deprotection kinetics.

Reaction Scheme

Experimental Workflow Diagram

The following flowchart outlines the critical decision points and process parameters for the synthesis.

Figure 1: Operational workflow emphasizing the critical hydrolysis control point to prevent tert-butyl ether cleavage.

Materials & Equipment

Reagents

-

Substrate: 4-tert-Butoxybenzonitrile (CAS: 5203-14-5), >98% purity.

-

Grignard Reagent: Phenylmagnesium Bromide (PhMgBr), 1.0 M in THF (or prepared in situ).

-

Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm.

-

Quench/Hydrolysis: Saturated Ammonium Chloride (NH

Cl), 1.0 M Hydrochloric Acid (HCl).

Equipment

-

Flame-dried 3-neck Round Bottom Flask (RBF) with Schlenk adapters.

-

Inert gas manifold (Nitrogen or Argon).[1]

-

Pressure-equalizing addition funnel.

Detailed Protocol

Phase 1: Preparation of Grignard Reagent (or Handling Commercial)

Note: If using commercial Grignard, proceed to Phase 2. Titrate commercial reagents using salicylaldehyde phenylhydrazone or similar indicator before use.

-

System Preparation: Flame-dry all glassware under vacuum and backfill with Argon (3 cycles).

-

Mg Activation: Add Magnesium turnings (1.2 equiv) to the flask. Activate by dry stirring with a crystal of Iodine or a drop of 1,2-dibromoethane until the metal surface is shiny.

-

Formation: Add anhydrous THF. Add the aryl/alkyl bromide (1.2 equiv) dropwise. Maintain a gentle exotherm.[4] Reflux for 1 hour to ensure complete formation.

Phase 2: Addition Reaction

-

Substrate Solution: Dissolve 4-tert-butoxybenzonitrile (1.0 equiv, e.g., 5.0 g, 28.5 mmol) in anhydrous THF (5 volumes, 25 mL) in a separate flame-dried flask.

-

Controlled Addition: Cool the Grignard solution to 0°C. Transfer the nitrile solution via cannula or syringe into the Grignard solution over 30 minutes.

-

Expert Insight: Adding the nitrile to the Grignard (inverse addition) ensures an excess of nucleophile is always present, driving the kinetics forward.

-

-

Thermal Drive: Allow the mixture to warm to room temperature, then heat to reflux (65-67°C) .

-

Monitoring: Stir at reflux for 4–12 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of nitrile (approx. 2220 cm⁻¹ in IR, or by HPLC retention time). The formed imine salt will likely not elute or will streak on silica; monitor for loss of starting material.

-

Phase 3: Chemoselective Hydrolysis (The "Cold Acid" Method)

This step is critical to avoid deprotecting the tert-butyl group.

-

Primary Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous NH

Cl (20 mL) dropwise.-

Observation: A thick white precipitate (magnesium salts) will form. The pH will be ~9. At this stage, the intermediate is primarily the free imine (Ar-C(=NH)R).

-

-

Acidification: Add 1.0 M HCl dropwise while stirring vigorously until the pH reaches 3–4 .

-

Caution: Do not use concentrated HCl. Do not heat.

-

-

Hydrolysis Interval: Stir the biphasic mixture vigorously at room temperature (20–25°C) for 1–2 hours.

-

Verification: Aliquot a small sample, mini-workup with ether, and check by NMR/TLC. The imine spot should be gone, replaced by the ketone.

Phase 4: Isolation

-

Extraction: Separate the layers.[1][4][6] Extract the aqueous phase with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organics with Saturated NaHCO

(to remove trace acid) followed by Brine. -

Drying: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Nitrile is electron-rich and less reactive. | Increase reflux time (up to 24h) or use a higher boiling solvent (e.g., 2-MeTHF, Toluene/THF mix). |

| Deprotection (Phenol formation) | Hydrolysis was too acidic or too hot. | Use 1M Acetic Acid instead of HCl. Keep temperature <25°C. Reduce hydrolysis time. |

| Imine Persists | Insufficient hydrolysis time. | Extend the room temperature stir with 1M HCl. Do not heat; simply extend time. |

| Waxy/Oily Solid | Magnesium salts trapped product. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize Mg species. |

Mechanistic Pathway (DOT)

Figure 2: Mechanistic pathway showing the stable imine salt intermediate which requires protonation to hydrolyze.[12]

References

- Stability of tert-Butyl Ethers: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General reference for t-Bu stability in dilute acid).

- Grignard Addition to Nitriles: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954.

-

Imine Hydrolysis Mechanism: Cordes, E. H.; Jencks, W. P.[7] "On the Mechanism of Schiff Base Formation and Hydrolysis." J. Am. Chem. Soc.[15]1962 , 84, 832–837.[7] Link

-

General Grignard Protocol: "Grignard Reagents for Addition to Aldehydes and Ketones." Master Organic Chemistry. Link

-

Synthesis of 4-tert-butoxy compounds: "Preparation of 4-tert-butoxychlorobenzene" (Context for stability). Google Patents CN1256313C. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. aroonchande.com [aroonchande.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. EP0034253A2 - 4-Tert.-butoxy-phenyl-glycine nitrile, and process for the preparation of D-(-)- and L-(+)-4-hydroxy-phenyl glycine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

Solvent selection for 4'-tert-butoxypropiophenone synthesis

Application Note: Precision Solvent Engineering for the Synthesis of 4'-tert-Butoxypropiophenone

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4'-tert-butoxypropiophenone (CAS: 85604-06-4) presents a classic chemoselectivity paradox in organic process development. The target molecule contains an acid-labile tert-butyl ether moiety and a Lewis-basic ketone functionality.[1] This structural duality dictates that solvent selection is not merely about solubility, but about kinetic control of catalyst activity .[2]

This guide evaluates two primary synthetic routes and defines the solvent architectures required for each:

-

The Alkylation Route (Recommended): Reaction of 4-hydroxypropiophenone with isobutylene.[1]

-

Critical Solvent Parameter: Gas-liquid mass transfer and phase compatibility.[1]

-

-

The Acylation Route (Alternative): Friedel-Crafts acylation of tert-butoxybenzene.[1]

-

Critical Solvent Parameter: Modulation of Lewis acid "hardness" to prevent dealkylation.[1]

-

Part 2: Solvent Selection Matrix & Mechanistic Insight

The Chemoselectivity Challenge

In the Friedel-Crafts route, the use of non-polar solvents (e.g., Dichloromethane,

Solvent Solution: Using polar, electron-donating solvents like Nitrobenzene or Nitromethane forms a donor-acceptor complex with the Lewis acid.[1] This "buffers" the catalyst's electrophilicity, stabilizing the transition state and suppressing the dealkylation side reaction.

Solvent Performance Table

| Solvent System | Route | Yield Potential | Selectivity | Critical Advantage | Major Risk |

| Toluene | Alkylation | High (85-95%) | Excellent | Good solubility for phenol; compatible with acid catalysts.[1] | Flammability; requires efficient gas dispersion.[1] |

| Dichloromethane (DCM) | Acylation | Low (<40%) | Poor | High solubility of reagents.[1] | Promotes rapid dealkylation (ether cleavage).[1] |

| Nitrobenzene | Acylation | Moderate (60-70%) | Good | Complexes | High boiling point (210°C); difficult workup.[1] |

| Nitromethane | Acylation | Moderate (65-75%) | Good | Stabilizes acylium ion; easier removal than nitrobenzene.[1] | Shock sensitivity residue risks; cost.[1] |

| Solvent-Free | Alkylation | High (90%+) | Excellent | Green chemistry; highest volumetric productivity.[1] | Viscosity management; exotherm control.[1] |

Part 3: Visualizing the Decision Process

The following diagram illustrates the divergent pathways and the critical role of solvent-catalyst interaction.

Caption: Decision tree highlighting the "Dealkylation Trap" in Route B and the stability of Route A.

Part 4: Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Alkylation (Recommended)

This method is preferred for its robustness and avoidance of metal waste.[1]

Reagents:

-

4-Hydroxypropiophenone (1.0 eq)[1]

-

Isobutylene gas (Excess, maintained at pressure)[2]

-

Catalyst: Conc. Sulfuric Acid (

, 0.05 eq) or Amberlyst-15 (solid acid).[2][1] -

Solvent: Toluene (anhydrous).[1]

Step-by-Step Workflow:

-

Setup: Charge a pressure-rated autoclave or heavy-walled glass reactor with 4-hydroxypropiophenone and Toluene (3 mL per gram of substrate).

-

Catalyst Addition: Add catalytic

(approx. 2-5 mol%).[1] Note: If using Amberlyst-15, pre-wash the resin with toluene.[2] -

Isobutylene Introduction: Cool the reactor to 0-5°C. Pressurize with Isobutylene gas to 2-3 bar (30-45 psi).

-

Reaction: Seal the reactor and warm slowly to Room Temperature (20-25°C) . Stir vigorously for 4-6 hours.

-

Process Control: Do not exceed 35°C. Higher temperatures favor the reversibility of the reaction (elimination of isobutylene).

-

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[1] Look for the disappearance of the phenolic starting material.[3]

-

Workup:

-

Purification: Recrystallization from Hexane/Ethanol if necessary.

Protocol B: Moderated Friedel-Crafts Acylation

Use this route if tert-butoxybenzene is the available starting material.[1]

Reagents:

-

Propionyl Chloride (1.1 eq)[1]

-

Catalyst: Aluminum Chloride (

, 1.1 eq)[2] -

Solvent: Nitrobenzene (Essential for chemoselectivity).[1]

Step-by-Step Workflow:

-

Complex Formation: In a dry flask under nitrogen, dissolve

in Nitrobenzene (5 volumes). The solution will darken, indicating complex formation.[2] -

Reagent Addition: Cool to 0-5°C. Add Propionyl Chloride dropwise. Stir for 15 minutes.

-

Substrate Addition: Add tert-butoxybenzene dropwise, maintaining temperature <10°C.

-

Why? The nitrobenzene-AlCl3 complex is less aggressive, allowing acylation at the para position without cleaving the ether.

-

-

Reaction: Allow to warm to room temperature and stir for 2-3 hours.

-

Quench: Pour the mixture onto crushed ice/HCl. Caution: Exothermic.[2][1]

-

Extraction: Extract with Dichloromethane. Wash extensively with water to remove Nitrobenzene traces (or distill off Nitrobenzene under high vacuum).[1]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Isobutylene loss or poor mixing.[1] | Check reactor seal; increase stirring speed (gas-liquid mass transfer limit). |

| Phenol formation (Route B) | Lewis acid too strong; Solvent too non-polar.[1] | Switch from DCM to Nitrobenzene/Nitromethane; Reduce temperature. |

| Polymerization | Temperature too high during isobutylene addition.[1] | Maintain strict <30°C control; add radical inhibitor (e.g., BHT) if oligomers form.[2] |

Part 6: References

-

Friedel-Crafts Solvent Effects: Mechanism of Acylation of Alkoxybenzenes.[1] StackExchange/Textbook Consensus.[1] Link

-

Etherification Protocol: Process for preparing 4-tert-butoxy chlorobenzene (Analogous Etherification). Patent CN1603293A.[1] Link

-

Precursor Synthesis: Method for synthesizing p-hydroxypropiophenone (Fries Rearrangement). Patent CN104370727A.[1] Link

-

General Reactivity: Friedel-Crafts Acylation of Phenols and Ethers.[1][4] BenchChem Application Notes.[1] Link

Sources

- 1. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Friedel-Crafts Acylation of tert-Butoxybenzene

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Dealkylation Prevention in Acid-Labile Ethers

The Core Challenge: The "Dealkylation Trap"

The acylation of tert-butoxybenzene (TBB) presents a classic chemoselectivity paradox. While the electron-rich ring is highly activated for Electrophilic Aromatic Substitution (EAS), the tert-butyl ether linkage is extremely acid-labile.